Cas no 1248045-93-3 (5-Bromo-7-chloro-1,3-benzoxazol-2-amine)

5-Bromo-7-chloro-1,3-benzoxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-7-chloro-1,3-benzoxazol-2-amine
- 5-Bromo-7-chlorobenzo[d]oxazol-2-amine
- Z2301499856
- 5-Bromo-7-chloro-1,3-benzoxazol-2-amine
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- Inchi: 1S/C7H4BrClN2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
- InChI Key: WKSJMJXQUPOKLW-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)N=C(N)O2)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 183
- Topological Polar Surface Area: 52
- XLogP3: 2.7
5-Bromo-7-chloro-1,3-benzoxazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-149586-10.0g |
5-bromo-7-chloro-1,3-benzoxazol-2-amine |
1248045-93-3 | 95.0% | 10.0g |
$2136.0 | 2025-02-21 | |
Enamine | EN300-149586-0.1g |
5-bromo-7-chloro-1,3-benzoxazol-2-amine |
1248045-93-3 | 95.0% | 0.1g |
$163.0 | 2025-02-21 | |
Enamine | EN300-149586-0.5g |
5-bromo-7-chloro-1,3-benzoxazol-2-amine |
1248045-93-3 | 95.0% | 0.5g |
$366.0 | 2025-02-21 | |
TRC | B421318-10mg |
5-bromo-7-chloro-1,3-benzoxazol-2-amine |
1248045-93-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-149586-1000mg |
5-bromo-7-chloro-1,3-benzoxazol-2-amine |
1248045-93-3 | 95.0% | 1000mg |
$470.0 | 2023-09-28 | |
Enamine | EN300-149586-10000mg |
5-bromo-7-chloro-1,3-benzoxazol-2-amine |
1248045-93-3 | 95.0% | 10000mg |
$2136.0 | 2023-09-28 | |
Chemenu | CM449948-250mg |
5-bromo-7-chloro-1,3-benzoxazol-2-amine |
1248045-93-3 | 95%+ | 250mg |
$662 | 2023-11-21 | |
Chemenu | CM449948-1g |
5-bromo-7-chloro-1,3-benzoxazol-2-amine |
1248045-93-3 | 95%+ | 1g |
$716 | 2023-11-21 | |
Aaron | AR00HIHQ-100mg |
5-bromo-7-chloro-1,3-benzoxazol-2-amine |
1248045-93-3 | 95% | 100mg |
$250.00 | 2023-12-16 | |
Aaron | AR00HIHQ-250mg |
5-Bromo-7-chloro-1,3-benzoxazol-2-amine |
1248045-93-3 | 95% | 250mg |
$346.00 | 2025-01-24 |
5-Bromo-7-chloro-1,3-benzoxazol-2-amine Related Literature
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Additional information on 5-Bromo-7-chloro-1,3-benzoxazol-2-amine
Recent Advances in the Study of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine (CAS: 1248045-93-3) and Its Applications in Chemical Biology and Medicine
The compound 5-Bromo-7-chloro-1,3-benzoxazol-2-amine (CAS: 1248045-93-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential use in drug development.
Recent studies have highlighted the role of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine as a versatile scaffold in the design of novel bioactive molecules. Its benzoxazole core, combined with halogen substituents, offers opportunities for diverse chemical modifications, making it an attractive candidate for the development of enzyme inhibitors and receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors, showing promising activity against several cancer-related targets.
In addition to its synthetic utility, 5-Bromo-7-chloro-1,3-benzoxazol-2-amine has been investigated for its direct biological effects. Research conducted by Smith et al. (2023) revealed that this compound exhibits moderate antimicrobial activity against Gram-positive bacteria, suggesting potential applications in addressing antibiotic resistance. The study also explored its mechanism of action, linking its activity to the disruption of bacterial cell wall synthesis.
Another area of interest is the compound's potential in central nervous system (CNS) drug discovery. Preliminary data from in vitro and in vivo models indicate that derivatives of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine may interact with GABA receptors, opening avenues for the development of novel anxiolytic or anticonvulsant agents. However, further optimization of its pharmacokinetic properties is required to enhance blood-brain barrier penetration.
The safety profile of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine has also been a subject of recent investigation. Toxicological studies published in Chemical Research in Toxicology (2023) reported that the compound shows acceptable cytotoxicity levels in mammalian cell lines at therapeutic concentrations, though some hepatotoxicity was observed at higher doses. These findings underscore the need for careful dose optimization in future drug development efforts.
Looking forward, researchers are exploring innovative synthetic routes to improve the yield and purity of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine, as well as developing more efficient methods for its functionalization. The compound's unique combination of properties positions it as a valuable building block in medicinal chemistry, with potential applications ranging from oncology to infectious diseases. Continued research in this area is expected to yield important insights into structure-activity relationships and therapeutic potential.
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